molecular formula C11H18BrNS B7873340 [(4-Bromothiophen-2-yl)methyl](methyl)pentylamine

[(4-Bromothiophen-2-yl)methyl](methyl)pentylamine

Cat. No.: B7873340
M. Wt: 276.24 g/mol
InChI Key: UDZKBEWNOVZYLK-UHFFFAOYSA-N
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Description

(4-Bromothiophen-2-yl)methylpentylamine is a tertiary amine featuring a brominated thiophene moiety, a methyl group, and a pentyl chain substituent on the nitrogen atom. Its molecular formula is C₁₁H₁₈BrNS, with a molecular weight of 276.27 g/mol. The bromothiophene group contributes to its electron-withdrawing character, while the pentyl chain enhances lipophilicity. This compound is structurally related to psychoactive phenethylamines but distinguishes itself through its heterocyclic and halogenated components, which influence its physicochemical and electronic properties .

Properties

IUPAC Name

N-[(4-bromothiophen-2-yl)methyl]-N-methylpentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BrNS/c1-3-4-5-6-13(2)8-11-7-10(12)9-14-11/h7,9H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDZKBEWNOVZYLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN(C)CC1=CC(=CS1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BrNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromothiophen-2-yl)methylpentylamine typically involves the bromination of thiophene followed by a series of substitution reactions. One common method includes the following steps:

    Bromination of Thiophene: Thiophene is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromothiophene.

    Formation of (4-Bromothiophen-2-yl)methanol: The brominated thiophene undergoes a Grignard reaction with methylmagnesium bromide to form (4-bromothiophen-2-yl)methanol.

    Conversion to (4-Bromothiophen-2-yl)methylamine: The alcohol group is then converted to an amine group through a reductive amination process using reagents such as sodium cyanoborohydride.

    Alkylation: Finally, the amine is alkylated with pentyl bromide to yield (4-Bromothiophen-2-yl)methylpentylamine.

Industrial Production Methods

Industrial production methods for (4-Bromothiophen-2-yl)methylpentylamine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(4-Bromothiophen-2-yl)methylpentylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of azide derivatives or other substituted products.

Scientific Research Applications

(4-Bromothiophen-2-yl)methylpentylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of (4-Bromothiophen-2-yl)methylpentylamine involves its interaction with specific molecular targets. The brominated thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with various biological targets. These interactions can modulate the activity of enzymes or receptors, leading to potential therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

a) (4-Bromothiophen-2-yl)methylamine (C₁₃H₁₄BrNS)
  • Molecular Weight : 296.23 g/mol .
  • Key Differences: Replaces the pentyl and methyl groups with a 2-phenylethyl chain. The absence of a methyl group reduces steric hindrance around the nitrogen.
  • Reactivity : The phenyl group may participate in electrophilic substitution, whereas the pentyl chain in the target compound favors hydrophobic interactions.
b) N-(4-Bromothiophen-2-yl)(tert-butoxy)carbohydrazide (C₉H₁₃BrN₂O₂S)
  • Molecular Weight : 293.18 g/mol .
  • Key Differences : Incorporates a polar carbohydrazide and tert-butoxy group, increasing hydrogen-bonding capacity and reducing lipophilicity. The target compound’s tertiary amine lacks these polar moieties, favoring membrane permeability.
c) C₁₀H₁₂BrN (CAS 1188164-61-5)
  • Molecular Weight : 226.12 g/mol .
  • Key Differences : A simpler amine with a shorter alkyl chain and bromothiophene group. The reduced molecular weight and lack of a pentyl chain decrease lipophilicity, likely altering bioavailability and metabolic pathways.

Electronic and Thermodynamic Properties

  • Basicity: The electron-withdrawing bromine on the thiophene ring reduces the nitrogen’s electron density, making the target compound less basic than non-halogenated analogs (e.g., pentylamine derivatives). Piperidine (C₅H₁₁N), a secondary amine, has an ionization energy of 8.71 eV, while methylamine (CH₃NH₂) is more basic due to its smaller size and lower steric effects .
  • Pentylamine’s N-H bond has a BDE of ~90 kcal/mol, but the tertiary amine in the target compound lacks this bond, altering its stability under acidic conditions.

Physicochemical and Pharmacokinetic Profiles

Property Target Compound (4-Bromothiophen-2-yl)methylamine N-(4-Bromothiophen-2-yl)(tert-butoxy)carbohydrazide
Molecular Weight (g/mol) 276.27 296.23 293.18
LogP (Predicted) ~3.5 ~3.8 ~1.2
Hydrogen Bond Acceptors 1 (N) 1 (N) 4 (O, N)
Rotatable Bonds 6 5 7
  • Lipophilicity : The pentyl chain in the target compound increases LogP compared to carbohydrazide derivatives, suggesting better blood-brain barrier penetration.
  • Solubility : The tert-butoxy group in the carbohydrazide derivative improves aqueous solubility (~15 mg/mL) vs. the target compound’s estimated solubility of <1 mg/mL .

Biological Activity

Overview

(4-Bromothiophen-2-yl)methylpentylamine is a compound characterized by a bromothiophene moiety and an amine group. This unique structure positions it as a potential candidate for various biological applications, particularly in medicinal chemistry. The compound's biological activity has been the subject of several studies, focusing on its interactions with biological targets and its therapeutic potential.

Chemical Structure

The chemical structure of (4-Bromothiophen-2-yl)methylpentylamine can be represented as follows:

C12H16BrNS\text{C}_{12}\text{H}_{16}\text{Br}\text{N}\text{S}

This compound features:

  • A bromothiophene ring, which is known for its electronic properties.
  • A pentylamine side chain that may influence its solubility and interaction with biological systems.

The biological activity of (4-Bromothiophen-2-yl)methylpentylamine is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, such as protein kinases, which play crucial roles in cancer progression and other diseases .
  • Receptor Modulation : Interaction with various receptors could alter cellular responses, potentially leading to therapeutic effects .
  • DNA Interaction : It may interfere with DNA replication or repair mechanisms, contributing to its anticancer properties .

Anticancer Properties

Several studies have explored the anticancer potential of compounds similar to (4-Bromothiophen-2-yl)methylpentylamine. For instance, compounds containing thiophene rings have shown promise as inhibitors of the PDK1/Akt signaling pathway, which is often dysregulated in cancer .

Case Study: PDK1 Inhibition

  • Inhibition of PDK1 has been linked to reduced proliferation in cancer cell lines. (4-Bromothiophen-2-yl)methylpentylamine could serve as a scaffold for developing novel PDK1 inhibitors .
CompoundActivityReference
(4-Bromothiophen-2-yl)methylpentylaminePotential PDK1 inhibitor
Other thiophene derivativesAnticancer activity

Antimicrobial Activity

Research has indicated that thiophene derivatives possess antimicrobial properties. The presence of the bromine atom may enhance these effects by increasing the compound's reactivity towards microbial targets.

Comparative Analysis

To understand the unique biological activity of (4-Bromothiophen-2-yl)methylpentylamine, it is useful to compare it with structurally similar compounds:

CompoundStructureBiological Activity
(4-Bromothiophen-2-yl)methylamineShorter alkyl chainModerate activity against certain enzymes
(4-Bromothiophen-2-yl)methylamineEthyl instead of pentylDifferent solubility profile; varied receptor interaction

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